4-Amino-2-chloro-6-methylphenol
Description
Properties
CAS No. |
55411-44-4 |
|---|---|
Molecular Formula |
C7H8ClNO |
Molecular Weight |
157.6 g/mol |
IUPAC Name |
4-amino-2-chloro-6-methylphenol |
InChI |
InChI=1S/C7H8ClNO/c1-4-2-5(9)3-6(8)7(4)10/h2-3,10H,9H2,1H3 |
InChI Key |
MUGBKBNDGIOMPC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1O)Cl)N |
Canonical SMILES |
CC1=CC(=CC(=C1O)Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares substituent positions and functional groups of 4-Amino-2-chloro-6-methylphenol with related compounds:
| Compound Name | Substituent Positions | Functional Groups | Key Differences |
|---|---|---|---|
| This compound | 2-Cl, 4-NH₂, 6-CH₃ | Phenol, amino | Unique methyl at position 6 |
| 5-Amino-4-Chloro-o-Cresol | 2-CH₃, 4-Cl, 5-NH₂ | Phenol, amino, methyl | Methyl at position 2; Cl at 4, NH₂ at 5 |
| 5-Amino-6-Chloro-o-Cresol | 2-CH₃, 5-NH₂, 6-Cl | Phenol, amino, methyl | Cl at 6; NH₂ at 5 |
| 4-Amino-m-Cresol | 3-OH, 4-NH₂, 5-CH₃ | Phenol, amino, methyl | Hydroxyl at position 3; methyl at 5 |
| 4-Amino-2-chlorophenol | 2-Cl, 4-NH₂ | Phenol, amino | Lacks methyl group at position 6 |
| 6-Amino-4-chlorophenol-2-sulfonic acid | 2-SO₃H, 4-Cl, 6-NH₂ | Phenol, amino, sulfonic acid | Sulfonic acid group at position 2 |
Key Observations :
- Chlorine position influences reactivity: Chlorine at position 2 (as in the target compound) may sterically hinder interactions compared to position 4 or 6 in other analogs .
- Sulfonic acid derivatives (e.g., 6-Amino-4-chlorophenol-2-sulfonic acid) exhibit higher water solubility due to the polar sulfonic group, unlike the target compound .
Key Findings :
- Oxidative vs. Non-oxidative Use: Chlorinated aminophenols like 5-Amino-4-Chloro-o-Cresol show minimal skin absorption and sensitization when used with oxidizers, suggesting a similar safety profile for the target compound in such formulations .
- Methyl Group Impact: The methyl group in this compound may reduce percutaneous penetration compared to non-methylated analogs, but this requires empirical validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
